Product packaging for Disperse Red 54(Cat. No.:CAS No. 6021-61-0)

Disperse Red 54

Cat. No.: B1584396
CAS No.: 6021-61-0
M. Wt: 415.8 g/mol
InChI Key: XSTSGWJEOIPFED-UHFFFAOYSA-N
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Description

Disperse Red 54 (CAS 12217-86-6), also known as C.I. 11131, is a single azo class disperse dye with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of 415.83 . It is supplied as a red or purple powder . This compound is primarily applied in the dyeing of synthetic fibers, demonstrating a strong affinity for polyester, where it produces a red shade with good build-up for dark colors . It is also suitable for application on diacetate and triacetate fibers, and can dye acrylic fibers to a dense red, albeit with a lower dyeing rate . When dyeing polyamide fibers like nylon, it yields a heavy red light, though with generally poor fastness properties . The dyeing process is typically performed using high-temperature and high-pressure methods or the hot melt method, which is known to achieve very deep colors . The recommended pH value for the dye bath is neutral to slightly acidic (pH 4-7), and the dye exhibits minimal impact from copper and iron ions in the dye bath . Its fastness properties on polyester, as per ISO standards, include a light fastness of 6, and washing fastness for staining and fading at 4-5 . The product is intended for research and industrial applications only. It is not for personal, household, medicinal, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClN5O4 B1584396 Disperse Red 54 CAS No. 6021-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-14(26)29-12-11-24(10-2-9-21)16-5-3-15(4-6-16)22-23-19-8-7-17(25(27)28)13-18(19)20/h3-8,13H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTSGWJEOIPFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064084
Record name -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate
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Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6021-61-0
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)amino)-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate
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Record name 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethyl acetate
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Environmental Occurrence, Fate, and Ecotoxicological Assessments of Disperse Red 54

Detection and Quantification Methodologies for Disperse Red 54 in Complex Aquatic and Terrestrial Matrices

The detection and quantification of disperse dyes like this compound in environmental samples such as water and soil necessitate sophisticated analytical techniques due to the complexity of these matrices and the typically low concentrations of the dyes.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for analyzing disperse dyes. Specifically, techniques like solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been optimized for monitoring disperse azo dyes in aquatic environments. This methodology allows for the determination and quantification of multiple disperse dyes simultaneously at low concentrations. For instance, a validated SPE-LC-ESI-MS/MS method demonstrated good linearity for several disperse dyes in aqueous solutions with detection and quantification limits in the nanogram per liter range.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) offers a rapid method with minimal sample preparation for the analysis of disperse dyes on textile fibers. This technique can dislodge and ionize dye molecules directly from the fiber, allowing for their detection and identification.

For the analysis of dyes in solid matrices like house dust, high-resolution mass spectrometry is employed. This supports both targeted quantification and suspect screening of azobenzene (B91143) disperse dyes. The process often involves creating a calibration curve with purified dye standards to quantify their concentrations in sample extracts.

Thermogravimetric analysis (TGA) has also been explored to study the thermal behavior of disperse dyes, which can provide insights into their stability and potential for release into the environment under high temperatures.

A summary of analytical techniques used for the detection of disperse dyes is presented below:

Analytical TechniqueMatrixPurposeReference
SPE-LC-ESI-MS/MSEnvironmental WaterQuantification and identification of disperse azo dyes
DART-MSTextile FibersRapid identification with minimal sample preparation
High-Resolution MSHouse DustTargeted quantification and suspect screening
Thermogravimetry (TG)Pure Dyes/Dyed FabricsStudy of thermal behavior and sublimation properties

Ecotoxicity Studies on Diverse Biotic Components Exposed to this compound

The release of disperse dyes into the environment raises concerns about their potential toxic effects on various organisms.

Responses of Aquatic Organisms to this compound Exposure: Acute and Chronic Toxicity

This compound has been identified as toxic to aquatic organisms. Azo disperse dyes, as a group, are not expected to degrade rapidly in water under aerobic conditions. canada.ca When released into wastewater, they are likely to adsorb to sludge or, if they reach open waters, partition into the sediment. canada.ca

A screening assessment by Canadian authorities, which included a subset of azo disperse dyes with molecular weights less than 360 g/mol , indicated a potential concern for aquatic organisms. canada.ca The assessment calculated a predicted no-effect concentration (PNEC) for this group of dyes and found that predicted environmental concentrations (PECs) from industrial activities could exceed this threshold, suggesting a risk to aquatic life. canada.ca

Phytotoxicity Assessments of this compound and its Metabolic By-products on Plant Systems

Studies on the phytotoxicity of disperse dyes have shown that the original dye can be more harmful to plants than its breakdown products. For a similar dye, Disperse Red F3B, phytotoxicity tests on Brassica nigra and Cyamopsis tetragonolobus seeds revealed that the untreated dye had a greater inhibitory effect on germination and growth compared to the products formed after decolorization by bacteria. ijcmas.com This suggests that while the parent dye compound may be phytotoxic, its metabolites could be less so. ijcmas.com

Microbial Community Dynamics and Perturbations under this compound Influence

The introduction of disperse dyes into the environment can impact microbial communities. While some microbes can play a role in the degradation of these dyes, the dyes themselves can also be toxic to certain microorganisms. The process of biodegradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.

Elucidation of Mechanisms of this compound-Induced Toxicity at Molecular and Cellular Levels

The toxicity of azo dyes like this compound is often linked to their structure and metabolic activation. The azo group is a key feature, and its reduction can lead to the formation of potentially harmful aromatic amines. While specific molecular toxicity studies on this compound are not extensively detailed in the provided context, the general understanding of azo dye toxicity points towards the genotoxic and mutagenic potential of their metabolic by-products.

Formation and Environmental Behavior of Aromatic Amine By-products Resulting from this compound Transformation

A significant concern with azo dyes is their transformation into aromatic amines. The manufacturing process of this compound involves the diazotization of 2-Chloro-4-nitrobenzenamine and its coupling with N-cyanoethyl-N-methoxycarbonylethylaniline. Under anaerobic conditions, which can be found in sediments and some wastewater treatment processes, the azo bond of the dye can be cleaved, leading to the release of constituent aromatic amines. canada.ca

Recent studies have shown that arylamines can be detected at significant levels in synthetic textiles, sometimes at much higher concentrations than the parent azo dyes themselves. This suggests that these by-products can be present in consumer products and potentially leach into the environment. The environmental behavior of these aromatic amines is of concern as many are known to be persistent and have toxicological effects.

Advanced Degradation and Remediation Strategies for Disperse Red 54 in Wastewater

Biological Treatment Modalities for Disperse Red 54 Decolorization and Biodegradation

Biological treatment methods offer an environmentally compatible and cost-effective approach to managing dye-contaminated wastewater. neptjournal.com These processes utilize the metabolic activities of microorganisms to break down complex dye molecules into simpler, less toxic compounds. ijcmas.com

Identification and Characterization of Novel Bacterial and Fungal Strains for this compound Biotransformation

A variety of microbial strains have been identified for their capacity to decolorize and biodegrade azo dyes. Research has highlighted the effectiveness of both bacterial and fungal species in this regard.

Bacterial Strains: Bacteria are noted for their rapid decolorization rates and their ability to reductively cleave azo dyes under anaerobic conditions. One notable bacterium, Brevibacillus laterosporus, has demonstrated the ability to completely decolorize this compound (at a concentration of 50 mg/L) within 48 hours under optimized conditions. Other bacterial genera such as Pseudomonas, Lysinibacillus, and Citrobacter have also been identified in consortia capable of degrading Disperse Red dyes.

Fungal Strains: Fungi, particularly white-rot fungi, produce powerful extracellular enzymes that can degrade a wide array of complex organic pollutants, including synthetic dyes. Strains like Pleurotus ostreatus have shown significant decolorization efficiencies for Disperse Red dyes. Brown rot fungi, including Daedalea dickinsii and Coniophora puteana, have also been reported to effectively degrade various disperse dyes.

Microorganism Dye Decolorization Efficiency Time
Brevibacillus laterosporusThis compound100% (at 50 mg/L)48 hours
Pleurotus ostreatusDisperse Red73.13%168 hours
Daedalea dickinsiiDisperse Red S3B80%7 days
Bacterial Consortium (Pseudomonas, Lysinibacillus, Citrobacter)Disperse RedUp to 71.2%72 hours

Enzymatic Mechanisms in this compound Biodegradation: Role of Azoreductases, Laccases, and Peroxidases

The biodegradation of this compound is primarily an enzymatic process. Microorganisms secrete a variety of intracellular and extracellular enzymes that catalyze the breakdown of the dye molecule. ijcmas.com

Azoreductases: These enzymes are crucial for the initial step in the degradation of azo dyes. They catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. ijcmas.com This cleavage typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. ijcmas.com

Laccases and Peroxidases: These are primarily extracellular oxidoreductive enzymes, often produced by fungi. Laccases and peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, have broad substrate specificity and degrade dyes through a free radical mechanism, which can prevent the formation of toxic aromatic amines. ijcmas.com In the case of Brevibacillus laterosporus degrading this compound, a significant increase in the activity of enzymes like tyrosinase and veratryl alcohol oxidase was observed.

Elucidation of Metabolic Fates and Identification of Intermediate Metabolites during this compound Degradation

Understanding the metabolic pathway of this compound is essential for confirming its complete biodegradation. The process typically involves an initial decolorization step where the azo bond is cleaved, followed by the degradation of the resulting aromatic amines. ijcmas.com

In a study involving the degradation of this compound by Brevibacillus laterosporus, analytical techniques such as High-Pressure Liquid Chromatography (HPLC), High-Pressure Thin Layer Chromatography (HPTLC), and Fourier Transform Infrared (FTIR) spectroscopy confirmed the biotransformation of the parent dye. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the metabolites suggested that this compound was broken down into a simpler final product, identified as N-(1λ³-chlorinin-2-yl)acetamide.

Optimization of Bioreactor Parameters and Culture Conditions for Enhanced this compound Removal Efficiency

The efficiency of microbial degradation of this compound is significantly influenced by various physical and chemical parameters. Optimizing these factors is critical for developing effective bioreactor systems.

pH and Temperature: Most microbial degradation processes have an optimal pH and temperature range. For Brevibacillus laterosporus, the optimal conditions for decolorizing this compound were found to be a pH of 7.0 and a temperature of 40°C.

Nutrient Sources: The presence of additional carbon and nitrogen sources can enhance the metabolic activity of microorganisms, thereby improving dye degradation. For instance, the addition of yeast extract and peptone to the culture medium was shown to boost the decolorization efficiency of B. laterosporus. The concentration of these sources is also critical; for example, a study on a bacterial consortium degrading Disperse Red found that a 10% glucose concentration led to higher degradation than a 5% concentration under anaerobic conditions, while the reverse was true under aerobic conditions.

Aeration: The oxygen level is a key parameter. The initial cleavage of the azo bond by azoreductases is favored under anaerobic or microaerophilic conditions, while the subsequent degradation of aromatic amines is often an aerobic process. ijcmas.com Therefore, a sequential anaerobic-aerobic treatment can be an effective strategy for complete mineralization. ijcmas.com

Parameter Organism/Consortium Optimal Condition
pHBrevibacillus laterosporus7.0
TemperatureBrevibacillus laterosporus40°C
Carbon SourceBacterial Consortium5-10% Glucose
Nitrogen SourceBrevibacillus laterosporusYeast extract, Peptone

Assessment of Detoxification Efficacy through Biological Processes

A crucial aspect of remediation is not just the removal of color but also the reduction of toxicity. The intermediate aromatic amines formed during the initial breakdown of azo dyes can sometimes be more toxic than the parent dye.

Phytotoxicity tests are commonly used to assess the toxicity of the treated effluent. In the case of this compound degraded by Brevibacillus laterosporus, a phytotoxicity study demonstrated that the resulting metabolites were non-toxic compared to the original dye, indicating a successful detoxification process. Similarly, studies on other Disperse Red dyes using Enterococcus faecalis showed that the degradation products had no inhibitory effect on the germination of seeds like Brassica nigra and Cyamopsis tetragonolobus, unlike the parent dye.

Physicochemical Treatment Processes for this compound Degradation

Alongside biological methods, various physicochemical processes are employed for the treatment of dye-containing wastewater. These methods can be used alone or in combination with biological treatments.

Coagulation/Flocculation: This process uses chemical coagulants like aluminum sulfate (B86663) (alum) or ferric chloride to destabilize and aggregate dye particles, which can then be removed by sedimentation. Studies have shown that chemical coagulation can achieve over 90% removal of Disperse Red dye under optimized pH and coagulant dosage.

Adsorption: This is a widely used method where dye molecules are removed from the liquid phase by adhering to the surface of an adsorbent material. Activated carbon is a common adsorbent, but lower-cost alternatives are also being explored. Modified magnetite nanoparticles have also been shown to be highly efficient, achieving over 95% removal of disperse dyes.

Electrocoagulation: This electrochemical process uses sacrificial anodes to generate coagulants in situ. It has been reported to be effective for the decolorization of textile wastewater containing disperse dyes, with removal efficiencies enhanced at neutral to alkaline pH.

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis using titanium dioxide (TiO₂) and Fenton oxidation, generate highly reactive hydroxyl radicals that can non-selectively oxidize and mineralize organic pollutants like dyes. A photocatalytic membrane reactor using TiO₂ has demonstrated up to 90% degradation of C.I. Disperse Red 73. The Fenton process has also proven effective in removing color and chemical oxygen demand (COD) from reactive red dye solutions. pjoes.com

Treatment Process Reagent/Material Removal Efficiency Key Finding
Chemical CoagulationAluminum Sulfate>90%Effective over a wide pH range (4-8)
AdsorptionCTAB-coated Magnetite Nanoparticles>95%Very rapid removal, equilibrium reached in <10 mins
ElectrocoagulationAluminum Electrodes>95%Robust against pH changes compared to chemical coagulation
Photocatalysis (PMR)Titanium Dioxide (TiO₂)~90%Optimal at acidic pH (4)
Fenton OxidationH₂O₂ / Fe²⁺>98%Efficiency depends on the precise ratio of reagents

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). These methods have proven effective for the degradation of complex and recalcitrant molecules like textile dyes.

Scientific literature retrieved through targeted searches did not yield specific studies on the application of Fenton or Photo-Fenton oxidation systems for the degradation of this compound. Research in this area tends to focus on other dyes within the disperse class, such as Disperse Red 167 and Disperse Red 354.

The degradation of C.I. This compound (DR54) has been effectively demonstrated using ozonation combined with ultraviolet (UV) irradiation, a process known as photocatalytic ozonation. In one key study, the performance of a novel ZnO/Montmorillonite (MMT) nanocomposite was investigated as a catalyst for this process. The results showed that photocatalytic ozonation was significantly more effective for decolorizing DR54 compared to other methods like adsorption, single ozonation, catalytic ozonation (without UV), and photolysis (UV only).

The mechanism of photocatalytic ozonation involves the generation of highly reactive hydroxyl radicals (•OH). Ozone molecules, when subjected to UV radiation in the presence of a semiconductor photocatalyst like the ZnO/MMT nanocomposite, produce these radicals which then attack and degrade the complex dye molecules. The efficiency of this process is influenced by several operational parameters.

Effect of UV Source and pH: The choice of UV irradiation source has a notable impact on degradation efficiency. Studies have shown the order of decolorization efficiency to be UV-C > UV-B > UV-A. This is attributed to the higher energy of UV-C light, which promotes the formation of more reactive radicals. The initial pH of the solution is another critical factor. The highest decolorization efficiency for DR54 using the ZnO/MMT photocatalytic ozonation system was observed at a pH of 6.6. At this pH, the catalyst surface properties and dye molecule stability are optimal for adsorption, which is a crucial step for the photocatalytic reaction to occur.

Comparative Decolorization Efficiency: Research comparing different AOPs for an initial DR54 concentration of 100 mg/L demonstrated the superiority of the combined photocatalytic ozonation process. After 60 minutes of reaction time, photocatalytic ozonation achieved the highest decolorization percentage. Ozonation alone also showed significant decolorization (65.98%), which is attributed to the direct electrophilic attack of ozone molecules on the dye's chromophore.

Table 1: Comparative Decolorization Efficiency of this compound by Different Processes

Treatment ProcessCatalyst/ConditionsInitial Dye Conc.Reaction TimeDecolorization Efficiency (%)Source
Photocatalytic Ozonation ZnO/MMT (5 mg/L), O₃ (10 mg/L), UV-C100 mg/L60 min88.75%
Catalytic Ozonation ZnO/MMT (5 mg/L), O₃ (10 mg/L)100 mg/L60 min71.30%
Single Ozonation O₃ (10 mg/L)100 mg/L60 min65.98%
Photolysis UV-C only100 mg/L60 min14.20%
Adsorption ZnO/MMT (5 mg/L) only100 mg/L60 min26.50%
Application and Mechanistic Studies of Fenton and Photo-Fenton Oxidation Systems

Adsorption-based Removal of this compound from Aqueous Solutions

Adsorption is a widely studied physicochemical process for dye removal, involving the accumulation of dye molecules onto the surface of a solid material (adsorbent).

While various novel adsorbents, including agricultural waste-based biochars and modified clays, have been developed for the removal of disperse dyes, specific research detailing the development and characterization of such materials exclusively for this compound is not prominent in the reviewed literature. Studies often focus on other disperse dyes like Disperse Yellow 54 or provide general data for the dye class.

Detailed studies on the adsorption kinetics (e.g., pseudo-first-order, pseudo-second-order models) and adsorption isotherms (e.g., Langmuir, Freundlich models) specifically for the retention of this compound were not found in the searched scientific literature. Such studies are essential for understanding the adsorption mechanism and capacity, but existing research primarily provides this data for other disperse dyes.

Development and Characterization of Novel Adsorbent Materials for this compound

Electrochemical Approaches for this compound Decolorization and Mineralization

Development and Evaluation of Hybrid and Integrated Treatment Systems for Comprehensive this compound Effluent Remediation

The comprehensive remediation of wastewater containing recalcitrant compounds like this compound often necessitates a multi-faceted approach. Single-stage treatments, whether physical, chemical, or biological, frequently struggle to achieve complete mineralization and detoxification of the dye and its byproducts. Consequently, the development and evaluation of hybrid and integrated treatment systems have become a focal point of research. These systems strategically combine different treatment modalities to leverage their individual strengths, creating a synergistic effect that leads to more effective and efficient pollutant removal.

While specific research on hybrid systems exclusively for this compound is not abundant, studies on similar disperse and azo dyes provide a strong foundation for proposing and evaluating potential integrated systems. The following sections will discuss the development and evaluation of such systems, drawing upon available research for this compound and related compounds.

One of the most promising approaches in hybrid treatment systems is the integration of biological methods with Advanced Oxidation Processes (AOPs). AOPs, such as ozonation, Fenton processes, and photocatalysis, utilize highly reactive hydroxyl radicals to non-selectively oxidize complex organic molecules. While effective, AOPs can be energy-intensive and may not always lead to complete mineralization, sometimes producing intermediate compounds that can still be inhibitory or toxic.

Conversely, biological treatments, particularly those employing specialized microorganisms, are cost-effective and environmentally benign. Research has identified specific bacterial strains capable of effectively decolorizing this compound. For example, Brevibacillus laterosporus has demonstrated the ability to achieve 100% decolorization of this compound (at an initial concentration of 50 mg/L) within 48 hours under optimized conditions (pH 7 and 40°C). The biodegradation process involves the induction of key enzymes like tyrosinase, veratryl alcohol oxidase, and NADH-DCIP reductase.

Another innovative hybrid approach involves the combination of enzymatic treatment with membrane filtration in what is known as an Enzymatic Membrane Reactor (EMR). Laccase, an oxidoreductase enzyme, has shown potential for the decolorization of various dyes, including disperse dyes. Studies have explored the immobilization of laccase on various supports to enhance its stability and reusability.

For this compound, a study demonstrated the use of immobilized laccase on nano zinc ferrite (B1171679) for decolorization. While this represents an individual treatment, its integration into a membrane reactor could offer significant advantages. In an EMR, the laccase enzyme would be retained within the reactor by a membrane, allowing for continuous treatment of the wastewater stream. The membrane would not only retain the enzyme for reuse but also separate the treated, decolorized water from the reaction mixture. This integration can lead to a continuous and more efficient process.

The performance of such a system for this compound would depend on factors like the initial dye concentration, enzyme loading, membrane characteristics (pore size and material), and operating conditions (pH and temperature). Research on other disperse dyes in EMRs has shown high decolorization efficiencies, suggesting this would be a viable strategy for this compound.

Coagulation-flocculation is a conventional and often cost-effective method for removing suspended solids and some color from textile effluents. However, its effectiveness for soluble and disperse dyes like this compound can be limited when used as a standalone process. Electrocoagulation, an electrochemical variation, generates coagulants in-situ and has been shown to be more robust against pH changes.

A hybrid system that couples electrocoagulation as a pre-treatment with a subsequent biological process offers a powerful combination. The electrocoagulation step can effectively remove a significant portion of the dye and other suspended materials, thereby reducing the pollutant load on the subsequent biological stage. This pre-treatment enhances the biodegradability of the wastewater, as indicated by an increase in the BOD5/COD ratio.

Following pre-treatment with electrocoagulation, a biological treatment step, for instance using a bacterial consortium or an activated sludge process, can then polish the effluent by degrading the remaining organic compounds. While specific data for a sequential electrocoagulation-biological treatment of this compound is scarce, the principles have been successfully applied to other biorefractory dyes, achieving high levels of color and dissolved organic carbon removal.

The following table summarizes the performance of individual treatment methods that hold potential for integration into hybrid systems for this compound remediation. It is important to note that the efficiencies of hybrid systems are expected to be higher due to synergistic effects.

Treatment MethodOrganism/CatalystInitial Conc. (mg/L)Removal Efficiency (%)Treatment TimeReference
Biological Degradation Brevibacillus laterosporus50100 (Decolorization)48 h
Enzymatic Decolorization Immobilized Laccase50~70-80 (Decolorization)20 min
Bacterial Consortium Bacillus cereusNot specified84.17 (Decolorization)24 h

This table presents data for individual treatment processes that are candidates for integration into hybrid systems. The performance of a fully integrated system is expected to show enhanced removal efficiencies.

Advanced Analytical Methodologies for Disperse Red 54 and Its Transformation Products

High-Resolution Chromatographic Techniques for Separation and Identification of Disperse Red 54 and Metabolites

Chromatographic methods are essential for separating the parent this compound dye from the complex mixture of metabolites and by-products that are formed during its transformation. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the target analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of disperse dyes and their degradation products. While HPLC has been utilized to confirm the biodegradation of this compound by demonstrating changes in the chromatographic profile after microbial treatment, detailed LC-MS/MS methods for the specific structural elucidation of its metabolites are not extensively detailed in the available scientific literature. linvest.net

However, the general methodology for analyzing related disperse azo dyes by LC-MS/MS is well-established and provides a framework for the analysis of this compound. These methods typically employ reverse-phase chromatography to separate the non-volatile and thermally labile compounds. Electrospray ionization (ESI) is a common ionization technique used for these types of analytes, often operated in positive mode. The mass spectrometer allows for the determination of the molecular weight of the parent dye and its transformation products. The MS/MS capability, through techniques like collision-activated dissociation (CAD), provides fragmentation patterns that are crucial for confirming the identity of known compounds and elucidating the structures of unknown metabolites.

For trace analysis in environmental samples, a solid-phase extraction (SPE) step is often required to concentrate the analytes and remove interfering matrix components before LC-MS/MS analysis.

Table 1: Typical LC-MS/MS Parameters for the Analysis of Related Disperse Azo Dyes

Parameter Description
Chromatography System High-Performance Liquid Chromatograph (HPLC)
Column C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 4.6 × 150 mm; 5 µm)
Mobile Phase Gradient elution with water and methanol (B129727) (MeOH), both containing 0.1% formic acid
Flow Rate ~0.5 mL/min
Ionization Source Electrospray Ionization (ESI), often in positive mode
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole-Linear Ion Trap (Q-TRAP)

| Detection Mode | Selected Reaction Monitoring (SRM) for quantification of known analytes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Components

Gas chromatography-mass spectrometry (GC-MS) is highly effective for the identification of volatile or semi-volatile organic compounds. In the context of this compound, GC-MS has been instrumental in identifying the final, smaller molecular weight products resulting from its complete biodegradation.

A key study on the biodegradation of this compound by Brevibacillus laterosporus utilized GC-MS to analyze the metabolic fate of the dye. Following 100% decolorization, the metabolites were extracted from the medium. The GC-MS analysis identified a single, simple final product, confirming the breakdown of the complex parent dye structure. linvest.net Similar approaches have been noted in studies involving the degradation of this compound by Bacillus cereus. In a study of a related dye, metabolites were extracted with ethyl acetate, dried, and dissolved in methanol before GC-MS analysis. The general procedure involves a temperature-programmed separation on a capillary column followed by electron ionization (EI) mass spectrometry, which provides reproducible mass spectra that can be compared against spectral libraries for compound identification.

Table 2: Identified Biodegradation Product of this compound by GC-MS

Degradation Process Identified Product Analytical Method Reference

Spectroscopic Characterization Techniques for Structural Elucidation of this compound and Degradation By-products

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the analysis of this compound degradation, FT-IR is used to compare the spectrum of the parent dye with the spectra of the degradation products. linvest.net This comparison provides clear evidence of biodegradation by showing the disappearance of peaks corresponding to specific functional groups in the original dye and the appearance of new peaks corresponding to the functional groups in the metabolites.

For this compound, the FT-IR spectrum of the parent dye shows characteristic peaks for its azo bond (–N=N–), nitro group (–NO₂), and various aromatic C-H and C=C bonds. Following microbial degradation, a significant change in the spectrum is observed, confirming the breakdown of the dye's original structure.

Table 3: General FT-IR Spectral Changes Observed During Biodegradation of Azo Dyes like this compound

Functional Group Typical Wavenumber Range (cm⁻¹) Observation After Degradation
Azo Bond (–N=N–) ~1400-1450 Disappearance or significant reduction in peak intensity
Nitro Group (–NO₂) ~1500-1560 and 1300-1370 Disappearance or shift in peaks, indicating reduction
C–N Stretch (Aromatic Amine) ~1250-1360 Appearance of new peaks, indicating azo bond cleavage
O–H Stretch (from alcohols/phenols) ~3200-3600 (broad) Appearance of new peaks

Ultraviolet-Visible (UV-Vis) Spectroscopy for Decolorization Monitoring and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is the primary method for monitoring the decolorization of textile dyes. The color of this compound is due to its chromophore, the extensive system of conjugated double bonds including the azo group, which absorbs light in the visible region of the electromagnetic spectrum.

The efficiency of decolorization is quantified by measuring the decrease in the absorbance at the dye's maximum absorption wavelength (λmax). A UV-Vis spectrum of the dye solution is recorded over time, and a reduction in the height of the main visible peak indicates the breakdown of the dye's chromophore. While the specific λmax for this compound is not consistently cited in the reviewed literature, related red disperse azo dyes such as Disperse Red 1 and Disperse Red 13 have their λmax values at 505 nm and 524 nm, respectively, indicating that the chromophore of this compound likely absorbs in this region of the visible spectrum. linvest.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation.

While NMR is less commonly used for the routine analysis of complex degradation mixtures, it is a critical tool for the definitive characterization of the parent dye structure and purified transformation products. For instance, the structure and purity of closely related dyes like Disperse Yellow 54 have been confirmed using ¹H NMR. A comprehensive study on Disperse Red 1 acrylate, a molecule with a very similar chromophore to this compound, utilized both ¹H and ¹³C NMR to perform a complete structural assignment. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). Although studies employing NMR for the specific analysis of this compound's transformation products were not identified in the searched literature, its application to the parent dye and closely related structures demonstrates its power for absolute structure confirmation.

Development, Validation, and Application of Analytical Methods for Environmental Monitoring of this compound

The effective environmental monitoring of the monoazo dye this compound necessitates robust analytical methodologies capable of detecting and quantifying the parent compound and its transformation products in complex matrices. Research has focused on developing and validating various techniques to trace this dye in environmental systems, particularly in textile industry wastewater and in contexts of biodegradation and photocatalysis.

The development of these methods often begins with an extraction step to isolate the dye from a sample matrix, such as textile fibers or wastewater. For instance, in forensic analysis, dyes may be extracted from single textile fibers before characterization. One study on analyzing disperse dyes from polyester (B1180765) threads involved an extraction step using chlorobenzene (B131634) at 100 °C for 6 hours. The choice of extraction procedure is critical, as some methods like ultrasonic-assisted solvent extraction have shown low recoveries for certain dyes, indicating a need for method optimization for each specific compound and matrix.

Following extraction, chromatographic and spectroscopic techniques are the primary tools for analysis. High-Performance Liquid Chromatography (HPLC) is frequently employed for the separation and quantification of this compound. For more definitive identification and structural elucidation of the dye and its byproducts, HPLC is often coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is particularly crucial for identifying the volatile and semi-volatile aromatic amines that are formed as transformation products during degradation processes.

Other techniques such as Thin-Layer Chromatography (TLC), UV-Visible Spectroscopy, and Raman Spectroscopy have also been applied for the characterization and identification of this compound. A study focused on forensic applications demonstrated that TLC coupled with Raman spectroscopy could successfully classify and identify the dye on fibers.

Method validation is a critical step to ensure the reliability of analytical data. This involves assessing parameters such as precision, repeatability, and selectivity. In the development of a microemulsion electrokinetic capillary chromatography (MEEKC) method for separating disperse dyes, including this compound, validation was performed to establish its utility. The intermediate precision of the MEEKC method was verified by conducting separations over three days, with results for migration times showing coefficients of variation (CV) ranging from 0.58% to 3.21%, confirming the method's reliability for analyzing dyes extracted from real samples.

Table 1: Analytical Methods for this compound

Analytical Technique Application Reference
High-Performance Liquid Chromatography (HPLC) Separation and analysis of dye and its degradation metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of transformation products from biodegradation.
Microemulsion Electrokinetic Capillary Chromatography (MEEKC) Separation of disperse dyes extracted from polyester fibers.
Thin-Layer Chromatography (TLC) Separation and identification of the dye; confirmation of azo bond cleavage.
UV-Visible Spectroscopy Monitoring decolorization; dye characterization.
Raman Spectroscopy Classification and identification of the dye in forensic fiber analysis.

Table 2: Research Findings on the Degradation of this compound

Treatment Method Organism/Catalyst Degradation/Decolorization Efficiency Analytical Method for Monitoring Reference
Biodegradation Bacillus cereus 84.17% in 24 hours GC-MS
Biodegradation Brevibacillus laterosporus Not specified HPLC, GC-MS

Table of Compounds Mentioned

Computational Chemistry and Cheminformatics in Disperse Red 54 Research

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity of Disperse Red 54

Quantum chemical calculations are fundamental to understanding the behavior of this compound at a molecular level. These methods, rooted in quantum mechanics, are used to determine the electronic structure and predict the reactivity of dye molecules.

The photochromic nature of azo dyes, including this compound, is governed by the photoisomerization of the azo bond (–N=N–). This process involves the transformation from the more stable trans isomer to the meta-stable cis isomer upon irradiation with light of a specific wavelength. Computational studies, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been crucial in elucidating the mechanisms of this transformation.

Research on similar push-pull azobenzene (B91143) dyes, like Disperse Red 1, reveals that the photoisomerization pathway is complex. The process typically involves:

Excitation from the ground state (S₀) to the optically allowed second singlet excited state (S₂), which is often a π → π* transition.

Rapid internal conversion from the S₂ state to the first singlet excited state (S₁), which has n → π* character.

From the S₁ state, the molecule undergoes a conformational change. Theoretical models suggest this occurs primarily through a rotation around the C-N=N-C dihedral angle.

The molecule then decays back to the S₀ ground state through a conical intersection, where it can relax into either the cis or trans configuration.

The reverse process, from cis back to trans, can occur thermally in the dark or be induced by light of a different wavelength. Interestingly, theoretical studies suggest that the mechanism for thermal isomerization is different from the light-induced pathway, proceeding via an inversion (or "semilinearization") of one of the NNC bond angles rather than rotation. The stability and lifetime of the cis isomer are highly dependent on the substituents on the aromatic rings and the surrounding environment.

Table 1: Key Parameters in Theoretical Photoisomerization Studies This table is a representative example based on findings for similar azo dyes.

Parameter Description Typical Computational Method Significance
Ground State Geometry Optimization of the stable trans and meta-stable cis isomers. DFT (e.g., B3LYP) Provides the starting point for energy calculations and determines the relative stability of isomers.
Excited State Energies Calculation of the vertical excitation energies to S₁ and S₂ states. TD-DFT Predicts the absorption spectrum (λmax) and identifies the key electronic transitions involved in photo-excitation.
Potential Energy Surfaces (PES) Mapping the energy of the molecule as a function of geometric coordinates (e.g., dihedral angle, inversion angle). DFT / TD-DFT Elucidates the lowest-energy pathway for both photoisomerization and thermal reversion, identifying transition states and energy barriers.

| Conical Intersections | Locating points where the S₁ and S₀ potential energy surfaces cross. | CASSCF / MRCI | Identifies the region of rapid, non-radiative decay from the excited state back to the ground state, which is crucial for the isomerization process. |

Molecular orbital (MO) analysis is critical for understanding the electronic properties that dictate the color and reactivity of this compound. The color of an azo dye is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Quantum chemical methods can accurately calculate these orbital energies and predict the maximum absorption wavelength (λmax).

For this compound, which has electron-donating groups (the substituted aniline (B41778) moiety) and electron-withdrawing groups (the nitro group) at opposite ends of the conjugated system, the primary electronic transition is an intramolecular charge transfer (ICT). MO analysis reveals that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-withdrawing part. The energy of this HOMO-LUMO gap can be fine-tuned by altering the substituents, which forms the basis for designing dyes of different colors.

Theoretical calculations using methods like TD-DFT have proven effective in predicting the UV-visible absorption spectra of azo dyes. Furthermore, the concept of Effective Frontier Molecular Orbitals (FERMO) has been applied to disperse dyes to investigate the role of specific molecular orbitals in chemical reactions, such as the breakage of the azo bond during biotransformation. Studies on similar Disperse Red dyes have also used theoretical calculations to understand their reactivity with biological macromolecules like DNA, indicating that reactions preferentially occur at the electron-deficient azo and nitro groups.

Theoretical Studies on Photoisomerization Mechanisms of Disperse Red Dye Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Toxicity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate. springernature.com These models are invaluable for predicting the potential hazards of dyes like this compound without extensive and costly experimental testing. springernature.com The basic principle is that the properties of a chemical are determined by its molecular structure, which can be described by numerical values known as molecular descriptors.

The ecotoxicity of disperse dyes is a significant environmental concern. QSAR models have been developed to predict the acute and chronic toxicity of dyes to various aquatic organisms, such as the water flea (Daphnia magna) and algae (Selenastrum capricornutum). These models use molecular descriptors that encode information about a dye's size, shape, lipophilicity (logP), and electronic properties.

For azo dyes, toxicity is often linked to the properties of the parent molecule and its potential degradation products (aromatic amines). Studies on Disperse Red 1 and Disperse Red 13, which are structurally similar, showed that the addition of a single chlorine substituent significantly increased the acute toxicity to Daphnia similis. This highlights the sensitivity of QSAR models to small structural changes. Predictive models have been developed for various toxicity endpoints, including the median effective concentration (EC₅₀) and median lethal concentration (LC₅₀).

Table 2: Examples of QSAR Models for Predicting Ecotoxicity of Dyes This table presents a generalized summary of findings from various studies on dye toxicity.

Organism Endpoint Key Molecular Descriptors Model Performance (Example) Reference
Daphnia magna Acute Toxicity (log 1/EC₅₀) 2D descriptors (e.g., connectivity indices, constitutional descriptors) Good predictive capacity with deviations typically within one order of magnitude.
Selenastrum capricornutum Growth Inhibition (IC₅₀) Maximum Absorbency Wavelength, Concentration Model can predict ~99% of toxicity response for dyes with λmax between 400-610 nm.

| Rat | Inhalation Toxicity (LC₅₀) | Hierarchical Clustering based on chemical structure | r² correlation coefficient of 0.48 for an external prediction set. | |

The environmental persistence of azo dyes is largely due to the stability of the azo bond. QSAR models are used to predict the biodegradability of these compounds. A key structural feature, or "structural alert," for persistence is the azo group itself. The initial step in the biodegradation of azo dyes is the reductive cleavage of this bond, a reaction catalyzed by azoreductase enzymes.

This reductive cleavage typically occurs under anaerobic (oxygen-deficient) conditions. In aerobic environments, such as those used in standard ready biodegradability tests, the azoreductase enzymes are often inhibited because oxygen competes for the reducing equivalents (like NADH) required for the reaction. Consequently, QSAR models based on structural alerts consistently classify azo dyes as "not readily biodegradable."

Furthermore, while the initial decolorization (azo bond cleavage) can occur anaerobically, the resulting aromatic amines are often more persistent and may not be easily mineralized in a subsequent aerobic phase. This two-step degradation process complicates biodegradability prediction and underscores the environmental persistence of this class of dyes.

Development of Predictive Models for Acute and Chronic Ecotoxicity of Disperse Red Dyes

Molecular Docking Simulations for Investigating Enzyme-Substrate Interactions in this compound Biotransformation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as an enzyme's active site). This method is crucial for understanding the biotransformation of this compound by microbial enzymes.

The primary enzymes involved in azo dye degradation are azoreductases, laccases, and peroxidases. Molecular docking simulations can model how this compound fits into the active site of these enzymes. By analyzing the binding mode and calculating a docking score or binding energy, researchers can predict whether a particular enzyme is likely to degrade the dye.

For example, studies have shown that azoreductases catalyze the reduction of the azo bond through the formation of a ternary complex involving the enzyme, the dye substrate, and a cofactor like NADPH. Docking simulations can help visualize this interaction, identifying the key amino acid residues in the active site that stabilize the dye molecule through hydrogen bonds, hydrophobic interactions, or other forces. This information is critical for understanding the enzyme's substrate specificity and for engineering more efficient enzymes for bioremediation. Docking has been successfully used to analyze and predict the potential interactions of other disperse red dyes with reductase enzymes.

Table 3: Key Enzymes in Azo Dye Biotransformation

Enzyme Class Catalytic Mechanism Cofactor Requirement Role in Degradation
Azoreductase Reductive cleavage of the azo bond (–N=N–) to form aromatic amines. NADH or NADPH The primary and often rate-limiting step in anaerobic degradation.
Laccase Oxidation of phenolic groups on the dye molecule using a free radical mechanism. None (but activity can be enhanced by mediators). Can degrade dyes without producing potentially harmful aromatic amines. biorxiv.org

| Peroxidases (e.g., Lignin (B12514952) Peroxidase, Manganese Peroxidase) | Oxidative degradation of the dye's complex aromatic structure. | Hydrogen Peroxide (H₂O₂) | Possess high oxidative capacity and broad substrate specificity, making them effective against complex dyes. |

Synthesis and Structure Performance Relationships of Disperse Red Dyes with Enhanced Environmental Profiles

Design and Novel Synthesis Routes for Disperse Red 54 Analogues with Improved Biodegradability or Reduced Toxicity

The core structure of many disperse dyes, including the azo group (-N=N-), can present environmental challenges regarding biodegradability and the potential formation of harmful aromatic amines. Researchers are actively exploring novel synthesis pathways to create analogues of this compound with improved environmental profiles. These strategies often involve introducing specific functional groups to alter the molecule's properties.

One approach is the synthesis of dyes with ester or amide functionalities, which can serve as points for hydrolytic or enzymatic cleavage, potentially accelerating biodegradation. For instance, novel azo disperse dyes synthesized through a multi-component Ugi reaction have shown improved fastness properties, which can be attributed to the introduction of two amide and one ester group, as well as an increased molecular size. sioc-journal.cn While not directly this compound, this principle of incorporating cleavable linkages is a key strategy.

Another area of investigation is the reduction of toxicity. The toxicity of certain azo dyes has been linked to the specific aromatic amines used in their synthesis. Research into the synthesis of new azo dyes focuses on using less hazardous building blocks. For example, studies on other azo dyes have shown that the introduction of electron-donating groups can lead to less toxic compounds, whereas electron-withdrawing groups may increase toxicity. Furthermore, some novel disperse dyes have been found to exhibit encouraging antimicrobial properties, adding a functional benefit to the textile material.

The table below conceptualizes how different structural modifications to a base this compound-type structure could influence its environmental profile, based on general principles found in recent dye research.

Table 1: Conceptual Design of this compound Analogues for Improved Environmental Profiles

Modification to Base Structure Intended Effect Hypothesized Outcome
Introduction of Ester Linkages Enhance Hydrolytic Cleavage Improved Biodegradability
Use of Bulky, Non-toxic Amine Precursors Reduce Toxic Potential Lower Ecotoxicity
Incorporation of Sulfonate Groups Increase Water Solubility Easier Removal from Effluent

Investigation of Substituent Effects and Molecular Design on Dyeing Performance in Sustainable Dyeing Processes

The performance of a disperse dye is intrinsically linked to its molecular structure. In the context of sustainable dyeing, which includes processes that operate at lower temperatures or use alternative media, optimizing the dye's properties through molecular design is critical. Key performance indicators include color strength (K/S), and fastness to washing, light, and rubbing.

Substituents on the aromatic rings of the dye molecule play a crucial role. Electron-withdrawing groups (like nitro or cyano) and electron-donating groups (like alkyl or methoxy) can significantly alter the electronic properties of the chromophore, affecting its color, light fastness, and affinity for the fiber. For example, research on various azo disperse dyes has shown that introducing electron-withdrawing groups such as chlorine or bromine can improve light fastness.

In non-aqueous dyeing systems, such as those using silicone-based solvents, the dye's solubility in the medium is a key parameter. A study on azo disperse dyes found that changing the substituent from an N-ethyl to an N-acetoxyethyl group increased the dye uptake from 85.5% to 98.0% because it reduced the dye's solubility in the silicone solvent, thereby favoring its partitioning into the polyester (B1180765) fiber. This demonstrates a direct relationship between molecular structure and dyeing efficiency in a waterless system. High-temperature dyeing methods are also considered more environmentally friendly as they can reduce the amount of dye in effluents.

The following table illustrates the documented effects of different substituents on the performance of various disperse dyes, which can be extrapolated to the design of this compound analogues.

Table 2: Effect of Substituents on Disperse Dye Performance

Dye Series/Analogue Substituent Type Observed Effect on Performance Reference
Azo Disperse Dyes N-acetoxyethyl group vs. N-ethyl group Increased dye uptake in silicone solvent system.
Azo Disperse Dyes N-cyanoethyl group Lower solubility but also increased molecular aggregation, slightly reducing uptake compared to N-acetoxyethyl.
Polyester Dyes Electron-withdrawing groups (Cl, Br, NO2) Increased light fastness.

Structure-Activity Relationships Governing Disperse Dye Compatibility and Fastness Properties in Supercritical Carbon Dioxide Dyeing and Other Green Technologies

Supercritical carbon dioxide (scCO2) dyeing is a prominent green technology that eliminates water from the dyeing process, thereby preventing wastewater pollution. The effectiveness of a disperse dye in scCO2 depends on its solubility in the supercritical fluid and its ability to diffuse into the polymer matrix of the fiber. These factors are governed by the dye's molecular structure, size, and polarity.

This compound has been successfully used in scCO2 dyeing of polyester, often in combination with other dyes to achieve specific shades. Studies have demonstrated that this compound, in mixtures with Disperse Blue 79 and Disperse Red 167, shows good compatibility and allows for the creation of commercially acceptable black, dark blue, and dark purple tones on polyester. The similar dyeing rate curves of these dyes indicate satisfactory compatibility, which is essential for achieving level and reproducible color matching in a one-bath process.

The general principle for scCO2 dyeing is that smaller, less polar disperse dyes tend to have higher solubility in the non-polar scCO2 fluid, facilitating their transport to the fiber surface. However, sublimation fastness, which is crucial for heat-setting polyester, often improves with increased molecular size and the introduction of polar groups. Therefore, designing dyes for scCO2 dyeing involves a careful balance. Research on novel azo disperse dyes for scCO2 dyeing has shown that modifying functional groups can enhance the molar extinction coefficient, and the choice of dye structure greatly influences the final color strength and fastness on the fabric.

The table below summarizes the performance of this compound in scCO2 dyeing applications.

Table 3: Performance of this compound in Supercritical CO2 Dyeing

Dye Combination Target Fabric Dyeing Conditions Outcome Reference
This compound, Disperse Blue 79, Disperse Red 167 Polyester One-bath supercritical CO2 Good compatibility and dyeing rate. Achieved black, dark blue, and dark purple shades.

Risk Assessment and Sustainable Management of Disperse Red 54

Development of Integrated Risk Assessment Frameworks for Textile Dye Effluents Containing Disperse Red 54

The effective management of textile dye effluents containing this compound hinges on the development and implementation of integrated risk assessment frameworks. These frameworks are crucial for evaluating the potential adverse effects on both the environment and human health.

A key component of such a framework is the characterization of the effluent. Textile wastewater is often complex, containing a mixture of dyes, salts, and other chemical auxiliaries. mdpi.com The concentration of dyes in textile effluents can vary significantly, ranging from 10 to 7000 mg/L. Specifically, this compound, an azo dye, has been identified as a substance of very high concern by the European Chemicals Agency (ECHA) due to its potential environmental and human health risks.

The risk assessment process involves several steps:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of this compound. As an azo dye, it has the potential to break down into aromatic amines, some of which are known carcinogens.

Exposure Assessment: This involves quantifying the extent to which the environment and human populations are exposed to the dye. This includes analyzing the concentration of this compound in industrial effluents and the receiving water bodies.

Dose-Response Assessment: This step establishes the relationship between the dose of the substance and the incidence of adverse effects.

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and severity of adverse effects.

Frameworks for assessing the risks of textile dyes often consider various environmental compartments, including water, sediment, and soil. For instance, a screening assessment of azo disperse dyes in Canada considered their low water solubility and moderate to high octanol-water partition coefficient, which suggests a tendency to partition to sediment. The potential for bioaccumulation in aquatic organisms is also a critical consideration, although studies on azo disperse dyes suggest a low potential for this.

Interactive Table: Key Parameters in Risk Assessment of this compound

ParameterDescriptionRelevance to this compound
Water Solubility The maximum amount of a substance that can dissolve in water.Azo disperse dyes generally have low water solubility (<1 mg/L), affecting their environmental fate and transport.
Octanol-Water Partition Coefficient (Kow) A measure of a chemical's lipophilicity and potential for bioaccumulation.Moderate to high Kow values for azo disperse dyes suggest a potential to adsorb to organic matter in sediment and soil.
Ecotoxicity The potential of a substance to cause adverse effects on aquatic organisms.Aquatic toxicity data for azo disperse dyes show variable effects on different species.
Carcinogenicity The potential of a substance to cause cancer.Some azo dyes can cleave to form carcinogenic aromatic amines.

Life Cycle Assessment (LCA) of this compound Production and Application for Environmental Impact Evaluation

A Life Cycle Assessment (LCA) provides a holistic view of the environmental impacts associated with a product, from raw material extraction to end-of-life disposal. For this compound, an LCA would encompass the following stages:

Raw Material Acquisition: This includes the extraction and processing of raw materials used in the synthesis of the dye.

Manufacturing: The synthesis of this compound involves chemical reactions that consume energy and may generate hazardous waste.

Dyeing Process: The application of the dye to textiles is a water- and energy-intensive process. Inefficient dyeing processes can lead to a significant portion of the dye being released into the wastewater.

Use Phase: During the use of the dyed textile, the dye can leach out during washing, contributing to water pollution.

End-of-Life: The disposal of the textile product in landfills or through incineration can lead to the release of the dye and its degradation products into the environment.

Innovations in dyeing technology, such as waterless dyeing using supercritical carbon dioxide and digital printing, offer promising avenues for reducing the environmental footprint of the dyeing process by minimizing water consumption and dye waste.

Interactive Table: Environmental Hotspots in the Life Cycle of Disperse Dyes

Life Cycle StageKey Environmental ImpactsPotential Mitigation Strategies
Production High energy consumption, use of hazardous raw materials. Use of renewable energy sources, development of cleaner production processes.
Application (Dyeing) High water and energy consumption, generation of dye-laden wastewater. Adoption of waterless dyeing technologies, process optimization to improve dye fixation rates.
Use Leaching of dyes during washing. Development of dyes with higher fixation rates and improved wash fastness.
Disposal Persistence of dyes in landfills, release of harmful substances during incineration. Development of biodegradable dyes, implementation of textile recycling programs.

Analysis of Policy Implications and Regulatory Frameworks for Environmental Control of Disperse Dyes

Growing awareness of the environmental and health risks associated with textile dyes has led to the development of various regulatory frameworks and policies aimed at controlling their use and release.

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key piece of legislation that addresses the risks of chemical substances. REACH has restricted the use of certain azo dyes that can release carcinogenic aromatic amines in textiles that come into direct contact with the skin. The EU Water Framework Directive also sets standards for water quality, compelling textile manufacturers to treat their wastewater to reduce pollutant discharges.

In the United States , the Environmental Protection Agency (EPA) has established Effluent Guidelines for textile mills (40 CFR Part 410) under the Clean Water Act. These guidelines regulate the discharge of pollutants from textile facilities into water bodies. The EPA is also conducting studies on the presence of per- and polyfluoroalkyl substances (PFAS) in textile mill wastewater.

Several countries have also implemented restrictions and laws to regulate the concentration of colorants in water bodies. However, the effectiveness of these regulations can be limited by factors such as the lack of enforcement, particularly in some regions.

There is a growing call for a worldwide regulatory effort to prevent dyes from entering wastewater systems. One proposed solution is to shift from centralized treatment methods to decentralized, on-site treatment at the source, compelling industries to treat their own wastewater before it is discharged.

The implementation of advanced wastewater treatment technologies, such as Effluent Treatment Plants (ETPs) and Zero Liquid Discharge (ZLD) systems, is crucial for removing restricted substances and dyes from wastewater.

Interactive Table: International Regulatory Frameworks for Textile Dyes

Regulation/PolicyJurisdictionKey Provisions
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) European UnionRestricts the use of certain hazardous chemicals, including some azo dyes, in consumer products.
EU Water Framework Directive European UnionSets water quality standards and requires the treatment of wastewater to reduce pollutant discharges.
Clean Water Act / Effluent Guidelines for Textile Mills United StatesRegulates the discharge of pollutants from textile mills into water bodies.
Chemicals Management Plan (CMP) CanadaAssesses and manages the risks of chemical substances, including azo disperse dyes.

Q & A

Q. What analytical methods are recommended for quantifying Disperse Red 54 in dye formulations?

High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are standard methods. HPLC provides high resolution for separating dye isomers, while UV-Vis leverages the compound’s absorption maxima (e.g., ~500 nm for anthraquinone-based dyes). Ensure calibration with certified reference materials and validate against inter-laboratory standards to address variability in purity assessments .

Q. How can researchers determine the purity of this compound in synthesized batches?

Use a combination of elemental analysis (C, H, N), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, molecular weight verification (415.83 g/mol) via MS and structural confirmation via 1^1H/13^13C NMR can resolve impurities from incomplete synthesis or degradation byproducts .

Q. What solvent systems are optimal for preparing stable this compound stock solutions in lab settings?

DMSO is preferred for high-concentration stock solutions due to its high solubility for anthraquinone dyes. For aqueous compatibility, use 20% sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline to enhance dispersion stability. Avoid excessive use of co-solvents like PEG400, which may alter dye aggregation kinetics .

Advanced Research Questions

Q. How do additives like PVP-K30 and surfactants influence the thermal and freeze-thaw stability of this compound in ink formulations?

  • PVP-K30 : At 0.7 wt%, PVP-K30 improves centrifugal stability (specific absorbance >80%) by forming pseudo-polyanionic complexes with SDS, reducing particle agglomeration. Exceeding this threshold destabilizes the system due to competitive binding .
  • Surfactants : FAPE/SDS mixtures (≤0.15 wt% SDS) enhance freeze-thaw stability but degrade thermal stability. Optimal surface tension (30–40 mN/m) is maintained by balancing surfactant ratios to minimize Ostwald ripening during thermal cycling .

Q. What experimental design principles mitigate contradictions in this compound stability studies under varying pH and alcohol content?

  • pH Control : Maintain pH 8–9 using ≤1 wt% triethanolamine (TEA) to stabilize zeta potential (−30 mV to −40 mV) and prevent dye hydrolysis. Deviations increase particle size (>200 nm) via charge neutralization .
  • Alcohol Content : Ethylene glycol/glycerol mixtures (6–14 wt%) reduce ice crystallization during freeze-thaw cycles by binding water molecules. However, >20 wt% alcohol increases dye solubility, leading to recrystallization and instability upon temperature shifts .

Q. How can researchers reconcile conflicting data on dye dispersion kinetics in mixed solvent systems?

Apply the Stokes sedimentation equation to model particle settling velocity (v=2r2(ρpρf)g9ηv = \frac{2r^2(\rho_p - \rho_f)g}{9\eta}), where viscosity (η\eta) and particle radius (rr) are experimentally derived. Use dynamic light scattering (DLS) to validate particle size distributions and time-dependent stability profiles under shear stress .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity assays?

Use nonlinear regression (e.g., Hill equation) to model EC50_{50} values and ANOVA with Tukey’s post hoc test to compare treatment groups. Address missing data via multiple imputation or sensitivity analyses to avoid bias in environmental toxicity assessments .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., TEM for particle morphology vs. DLS for hydrodynamic radius) .
  • Replication : Include triplicate samples and negative controls (e.g., surfactant-free formulations) to isolate confounding variables .
  • Ethical Compliance : Adhere to chemical safety protocols (e.g., waste disposal guidelines for halogenated compounds) and declare conflicts of interest in publications .

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Disperse Red 54

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